molecular formula C7H4F3N3O B2872800 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL CAS No. 877402-82-9

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

Cat. No. B2872800
CAS RN: 877402-82-9
M. Wt: 203.124
InChI Key: PLEQTMITFTVUCP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a chemical compound with the formula C7H4F3N3O . It is one of the important core of nitrogen ring junction heterocyclic compounds . It has a molecular weight of 203.12 .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involves a copper-catalyzed radical annulation . This process allows the synthesis of 4- or 6-substituted target molecular entities as a single product . The utility of this process is further demonstrated by the facile construction of four different ring systems, a gram-scale synthesis, and the late-stage functionalization of bioactive molecules .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL has been analyzed in several studies . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involve the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Scientific Research Applications

Fluorescent Probes in Bioimaging

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol: derivatives have been identified as strategic compounds for optical applications, particularly as fluorescent probes. They exhibit tunable photophysical properties, which are advantageous for studying the dynamics of intracellular processes and bioimaging applications .

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities make it suitable for use in OLEDs. The ability to design solid-state emitters with good quantum yields by proper structural selection is a key application in the development of organic materials .

Chemosensors

Due to the presence of heteroatoms, these compounds can act as potential chelating agents for ions, making them useful in the development of chemosensors. This application is significant for detecting various ions and molecules .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the Suzuki–Miyaura cross-coupling reaction, which is a powerful synthetic tool for creating bioactive molecules. This reaction is particularly suitable for the synthesis of molecules with potential therapeutic applications .

properties

IUPAC Name

2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEQTMITFTVUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

Synthesis routes and methods

Procedure details

A mixture of 267 mg (1 mmol) of N-(2,2-dimethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, 1.6 mL of trifluoroacetic acid, and 1.6 mL of dichloromethane was stirred at room temperature overnight and then concentrated. The residue was suspended in polyphosphoric acid (enough to cover it) and heated at 145° C. for 4.5 h. The cooled mixture was treated with ice, and the pH was adjusted to 8-9 by addition of concentrated ammonium hydroxide solution. The mixture was transferred to a separatory funnel and shaken with dichloromethane. The organic phase was separated, and the aqueous phase was extracted twice more with dichloromethane. The combined organic fractions were dried over sodium sulfate, filtered, and concentrated to yield the title compound as a solid.
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

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